Aristolochic acid d
Overview
Description
Aristolochic acid D is a member of the aristolochic acids family, which are naturally occurring compounds found in the Aristolochiaceae family of plants, including the genera Aristolochia and Asarum . These compounds are known for their potent nephrotoxic and carcinogenic properties . This compound, like its analogs, has been associated with severe health risks, including kidney damage and cancer .
Mechanism of Action
Target of Action
Aristolochic Acid D (AAD), like other aristolochic acids, primarily targets the kidney . Within the kidney, necrotic and apoptotic cell death occurs exclusively in the proximal tubule . This nephron segment is particularly prone to toxic injury due to its important role in urinary elimination of drugs and other xenobiotics .
Mode of Action
The carcinogenic effects of aristolochic acids are thought to be a result of mutation of the tumor suppressor gene TP53, which seems to be unique to aristolochic acid-associated carcinogenesis .
Biochemical Pathways
AAD activates NF-κB and STAT3 signaling pathways in hepatocytes, which may contribute to the inflammatory response and apoptosis . In liver sinusoidal endothelial cells (LSECs), AAD activates multiple oxidative stress and inflammatory associated signaling pathways and induces apoptosis . Importantly, AAD induces infiltration of cytotoxic T cells and activation of proinflammatory macrophage and neutrophil cells in the liver to produce inflammatory cytokines to aggravate inflammation .
Result of Action
AAD, acting as a carcinogen, causes otherwise rare urothelial carcinomas of the upper urinary tract, whereas its nephrotoxic effects in the kidney lead to irreversible chronic renal disease . In addition to being a urothelial carcinogen, AAD is a powerful and remarkably selective nephrotoxin .
Action Environment
Exposure to AAD is a significant risk factor for severe nephropathy and urologic, hepatobiliary, and potentially other cancers . Despite this, herbal medicinal products containing AAD continue to be manufactured and marketed worldwide with inadequate regulation, and possible environmental exposure routes receive little attention . As the trade of food and dietary supplements becomes increasingly globalized, further inaction on curtailing AAD exposure will have far-reaching negative effects on the disease trends of AAD-associated cancers .
Biochemical Analysis
Biochemical Properties
Aristolochic Acid D, like other AAs, interacts with various enzymes, proteins, and other biomolecules. It is metabolized by oxidation and reduction pathways, or phase I metabolism .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. In hepatocytes, it has been found to activate NF-κB and STAT3 signaling pathways, which may contribute to the inflammatory response and apoptosis . It also induces infiltration of cytotoxic T cells and activation of proinflammatory macrophage and neutrophil cells in the liver to produce inflammatory cytokines to aggravate inflammation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It is enzymatically reduced to reactive intermediates that generate DNA adducts . A mutational signature predominantly characterized by A→T transversions has been detected in AA-induced UTUC tumor tissues .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. While specific information on this compound’s stability, degradation, and long-term effects on cellular function is limited, it is known that the progressive lesions and mutational events initiated by AAs are irreversible .
Metabolic Pathways
This compound is involved in various metabolic pathways. It is metabolized by oxidation and reduction pathways, or phase I metabolism
Transport and Distribution
It is known that AAs are metabolized in the liver and then transported via circulation to exert their effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of aristolochic acid D involves several steps, starting from the basic phenanthrene structure. The process typically includes nitration, reduction, and cyclization reactions. Specific conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound .
Industrial Production Methods: Industrial production of this compound is not common due to its toxic nature. extraction from natural sources, such as Aristolochia plants, is a method used in research settings. Techniques like pressurized liquid extraction (PLE) and supercritical fluid extraction (SFE) are employed to isolate aristolochic acids from plant materials .
Chemical Reactions Analysis
Types of Reactions: Aristolochic acid D undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenanthrene ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride (LiAlH4) are employed.
Substitution: Halogenating agents and Friedel-Crafts catalysts are used for substitution reactions.
Major Products: The major products formed from these reactions include various substituted phenanthrene derivatives and reduced forms of this compound .
Scientific Research Applications
Aristolochic acid D has been extensively studied for its toxicological effects. Its applications in scientific research include:
Chemistry: Used as a model compound to study the reactivity of nitrophenanthrene carboxylic acids.
Biology: Investigated for its effects on cellular processes and DNA interactions.
Medicine: Studied for its role in nephropathy and carcinogenesis, providing insights into the mechanisms of kidney damage and cancer development.
Industry: Limited use due to its toxicity, but it serves as a reference compound in toxicological studies
Comparison with Similar Compounds
Aristolochic Acid I (AA-I): The most abundant and well-studied member of the aristolochic acids family.
Aristolochic Acid II (AA-II): Another major compound with similar toxicological properties.
Aristolactams: Structurally related compounds with similar biological activities
Uniqueness: Aristolochic acid D is unique due to its specific substitution pattern on the phenanthrene ring, which influences its reactivity and biological effects. Compared to AA-I and AA-II, this compound has distinct chemical properties that make it a valuable compound for studying the structure-activity relationships within the aristolochic acids family .
Properties
IUPAC Name |
10-hydroxy-8-methoxy-6-nitronaphtho[2,1-g][1,3]benzodioxole-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11NO8/c1-24-12-3-7(19)2-9-8(12)4-11(18(22)23)14-10(17(20)21)5-13-16(15(9)14)26-6-25-13/h2-5,19H,6H2,1H3,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PADIFGYTAXNCRK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC2=C3C(=C(C=C12)[N+](=O)[O-])C(=CC4=C3OCO4)C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11NO8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40169766 | |
Record name | Aristolochic acid-D | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40169766 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17413-38-6 | |
Record name | Aristolochic acid-D | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017413386 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Aristolochic acid-D | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40169766 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes Aristolochic Acid D cytotoxic, particularly towards plant tumor cells? [, ]
A1: While the exact mechanism of this compound's cytotoxicity isn't fully detailed in the provided research, one study demonstrated its negative impact on both animal and plant cells. Interestingly, this study found that plant tumor cells (specifically Crown-gall) were more sensitive to this compound than animal tumor cells. [] This suggests a potential interaction with cellular pathways specific to plant cells or those upregulated in tumorigenesis. Further research is needed to elucidate the precise mechanisms of action responsible for its cytotoxic effects.
Q3: What is the significance of this compound being a substrate for human UDP-glucuronosyltransferase 1As? []
A3: The research indicates that human UDP-glucuronosyltransferase 1As enzymes can catalyze the O-glucuronidation of this compound. This process results in the formation of an this compound glucuronide. [] Glucuronidation is a common metabolic process in the body, often leading to increased water solubility and facilitating the excretion of compounds. While the specific glucuronide formed from this compound requires further study, this finding suggests a potential detoxification pathway for this compound in humans.
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